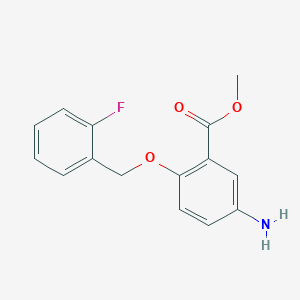

Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14FNO3 |

|---|---|

Molecular Weight |

275.27 g/mol |

IUPAC Name |

methyl 5-amino-2-[(2-fluorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C15H14FNO3/c1-19-15(18)12-8-11(17)6-7-14(12)20-9-10-4-2-3-5-13(10)16/h2-8H,9,17H2,1H3 |

InChI Key |

UJDIDYVLJJZEKC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)OCC2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Amino 2 2 Fluorobenzyl Oxy Benzoate and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate suggests two primary disconnections to identify simpler precursors:

Ether Linkage Disconnection: The C-O bond forming the benzyloxy ether can be disconnected, leading to a phenolic precursor (Methyl 5-amino-2-hydroxybenzoate) and an electrophilic 2-fluorobenzyl species, typically a 2-fluorobenzyl halide. This disconnection suggests a Williamson ether synthesis in the forward direction.

Ester Linkage Disconnection: The methyl ester functionality can be disconnected, implying that the final ester could be formed from the corresponding carboxylic acid (5-amino-2-hydroxybenzoic acid) and methanol (B129727), or that the esterification occurs earlier in the synthesis.

These disconnections highlight Methyl 5-amino-2-hydroxybenzoate and 2-fluorobenzyl halide as key intermediates for the convergent synthesis.

Table 1: Key Disconnections and Proposed Precursors

| Target Functional Group | Disconnection Strategy | Proposed Precursors | Forward Reaction Type |

| Benzyloxy Ether | Cleavage of C-O ether bond | Methyl 5-amino-2-hydroxybenzoate + 2-Fluorobenzyl Halide | Williamson Ether Synthesis |

| Methyl Ester | Cleavage of C-O ester bond | 5-Amino-2-hydroxybenzoic acid + Methanol | Esterification |

Synthesis of the Benzoate (B1203000) Core: Methyl 5-amino-2-hydroxybenzoate and Derivatives

The benzoate core, Methyl 5-amino-2-hydroxybenzoate (also known as Methyl 5-Aminosalicylate), is a crucial intermediate (PubChem CID 42753-75-3). pharmaffiliates.com Its synthesis can be approached through esterification of a substituted salicylic (B10762653) acid and appropriate manipulation of amino functionalities.

The direct esterification of 5-amino-2-hydroxybenzoic acid (5-aminosalicylic acid, PubChem CID 89-57-6) sigmaaldrich.com with methanol is a common method for synthesizing methyl esters. This process typically involves reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) and heating, which drives the equilibrium towards the ester product by removing water. Alternatively, esters of hydroxybenzoic acids can be prepared by reacting the acid with a halogenated derivative of an aliphatic, cycloaliphatic, or arylaliphatic hydrocarbon in an essentially homogeneous liquid phase, catalyzed by a non-quaternizable tertiary amine. google.com

For the synthesis of Methyl 5-amino-2-hydroxybenzoate, the amino group at the 5-position needs to be present or introduced. If starting from 5-amino-2-hydroxybenzoic acid, the amino group is already present. However, if a different substituted salicylic acid is used, the amino group may be introduced through functional group transformations. For example, a common approach for introducing an amino group on an aromatic ring is the reduction of a nitro precursor. The synthesis of methyl 3-amino-5-bromo-2-hydroxybenzoate, a related compound, was achieved by the reduction of methyl 5-bromo-2-hydroxy-3-nitrobenzoate using activated iron powder in methanol with ammonium (B1175870) chloride. chemicalbook.com This demonstrates a general strategy for introducing the amino functionality through the reduction of a nitro group. The synthesis of methyl 5-amino-2-hydroxybenzoate has been reported via a reflux method. derpharmachemica.com

Preparation of the 2-Fluorobenzyl Moiety

The 2-fluorobenzyl moiety is typically introduced as an electrophilic species, most commonly a 2-fluorobenzyl halide.

2-Fluorobenzyl halides, such as 2-fluorobenzyl chloride (PubChem CID 11843), are essential electrophilic components for the ether formation. These can be synthesized through various routes:

From 2-Fluorobenzyl Alcohol: 2-Fluorobenzyl alcohol (PubChem CID 67746) can be converted into the corresponding halide using suitable halogenating reagents (e.g., PBr3 for bromide, SOCl2 for chloride). researchgate.net For instance, the conversion of fluorobenzyl alcohol to fluorobenzyl halide has been demonstrated using reagents like PBr3 or Ph3PBr2 in solvents like dichloromethane. researchgate.net

From 2-Fluorobenzaldehyde: 2-Fluorobenzaldehyde (PubChem CID 11626) can be reduced to 2-fluorobenzyl alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4). researchgate.net The resulting alcohol is then converted to the halide as described above.

Table 2: Representative Synthesis of 2-Fluorobenzyl Halides

| Starting Material | Reagent(s) | Product Type |

| 2-Fluorobenzaldehyde | NaBH4 (Reduction) | 2-Fluorobenzyl Alcohol |

| 2-Fluorobenzyl Alcohol | PBr3, SOCl2, Ph3PBr2 (Halogenation) | 2-Fluorobenzyl Halide |

Formation of the Benzyloxy Ether Linkage

The formation of the benzyloxy ether linkage is typically achieved via the Williamson ether synthesis, a well-established nucleophilic substitution (SN2) reaction. masterorganicchemistry.comkhanacademy.orgwikipedia.org This reaction involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide or phenoxide, which then acts as a nucleophile to attack an alkyl halide or sulfonate. masterorganicchemistry.comkhanacademy.org

In the synthesis of this compound, the phenolic hydroxyl group of Methyl 5-amino-2-hydroxybenzoate is deprotonated by a strong base to form the corresponding phenoxide. Common bases for this purpose include potassium carbonate, sodium hydride (NaH), or potassium hydroxide (B78521) (KOH), especially when dealing with phenols due to their higher acidity compared to alkyl alcohols. masterorganicchemistry.comlatrobe.edu.au

Reaction Scheme:

Methyl 5-amino-2-hydroxybenzoate (Phenol) + Base → Methyl 5-amino-2-oxobenzoate (Phenoxide) + H-Base Methyl 5-amino-2-oxobenzoate (Phenoxide) + 2-Fluorobenzyl Halide → this compound + Halide Leaving Group

The reaction proceeds via an SN2 mechanism, where the phenoxide anion attacks the electrophilic carbon bearing the halogen in the 2-fluorobenzyl halide, displacing the halide leaving group. masterorganicchemistry.comwikipedia.org For optimal yields and to minimize side reactions like elimination, primary alkyl halides are generally preferred as the electrophilic component in Williamson ether synthesis. masterorganicchemistry.comwikipedia.org The 2-fluorobenzyl halides are primary alkyl halides, making them suitable for this reaction. The reaction is typically carried out in appropriate solvents, such as N,N-dimethylformamide (DMF) or other polar aprotic solvents, often at elevated temperatures. latrobe.edu.au

Table 3: General Conditions for Williamson Ether Synthesis of Benzyloxy Ethers

| Component | Role | Typical Form | Reagent Examples |

| Benzoate Core | Nucleophile | Methyl 5-amino-2-hydroxybenzoate (as Phenol) | Deprotonated to Phenoxide |

| 2-Fluorobenzyl Moiety | Electrophile | 2-Fluorobenzyl Halide (e.g., Chloride, Bromide) | |

| Base | Deprotonating Agent | Strong Base (e.g., K2CO3, NaH, KOH) | Potassium Carbonate latrobe.edu.au, Sodium Hydride masterorganicchemistry.com |

| Solvent | Reaction Medium | Polar Aprotic Solvent (e.g., DMF, THF) | N,N-dimethylformamide latrobe.edu.au |

| Temperature | Reaction Condition | Room temperature to reflux | Elevated temperatures (e.g., reflux in DMF) latrobe.edu.au |

O-Alkylation Reactions and Reaction Optimization

O-alkylation is a fundamental reaction in organic synthesis for the formation of ether linkages, particularly relevant for incorporating the 2-fluorobenzyloxy moiety into the benzoate scaffold. The Williamson ether synthesis is a widely employed method for this purpose, involving the nucleophilic substitution (SN2) of an alkyl halide (e.g., 2-fluorobenzyl bromide or chloride) by an alkoxide, which is typically generated from a phenol or alcohol. organic-chemistry.orgmasterorganicchemistry.com

Common bases for generating the alkoxide from phenolic precursors include strong bases such as sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.com Milder, yet effective, inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also frequently used, often in conjunction with polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF). nih.govnih.gov For instance, the etherification of hydroxyl groups can be performed using K₂CO₃ in acetonitrile or DMF. nih.gov Reaction conditions often require heating to facilitate the SN2 displacement. Temperatures can range from moderate (e.g., 60 °C for 24 hours) to higher temperatures (e.g., >300 °C) in catalytic variants. nih.govresearchgate.net Microwave irradiation has been shown to significantly reduce reaction times and enhance yields in O-alkylation reactions, offering an efficient optimization strategy. researchgate.net

Optimization of O-alkylation reactions involves careful consideration of several parameters:

Base: The choice of base is crucial for efficient deprotonation of the phenol while minimizing side reactions. Weaker bases like K₂CO₃ or Cs₂CO₃ can be effective for phenols.

Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) generally favor SN2 reactions by solvating cations effectively without interfering with the nucleophilic alkoxide. masterorganicchemistry.comnih.govnih.gov

Temperature and Time: Elevated temperatures accelerate the reaction rate, but careful control is needed to prevent degradation or undesired side reactions. Microwave assistance can provide rapid heating and often improved yields. researchgate.net

Stoichiometry: Optimizing the molar ratios of reactants and base is essential for maximizing yield and minimizing unreacted starting materials or byproduct formation.

Table 1 summarizes typical conditions for O-alkylation relevant to the synthesis of benzyloxybenzoate derivatives.

| Reagent (Alkoxide Precursor) | Alkylating Agent | Base | Solvent | Temperature | Typical Yield Range (%) |

| Phenol (e.g., Methyl 5-amino-2-hydroxybenzoate) | 2-Fluorobenzyl Bromide/Chloride | K₂CO₃ / Cs₂CO₃ | Acetonitrile / DMF | 60-80 °C / Microwave | 70-95 |

| Phenol | Alkyl Halide | NaH / KH | THF / DMF | Room temp. to Reflux | 60-90 |

Note: Yields are illustrative and depend on specific substrate and conditions. Data derived from general principles and analogous reactions. masterorganicchemistry.comnih.govnih.govresearchgate.net

Strategies for Regioselective Etherification

Regioselectivity in etherification reactions is paramount, especially when a precursor molecule contains multiple nucleophilic oxygen atoms or other reactive functional groups. For this compound, the key challenge lies in selectively alkylating the phenolic hydroxyl group at the 2-position in the presence of the amino group at the 5-position and the ester functionality.

One significant finding indicates that the Williamson ether synthesis can be performed selectively on a phenolic hydroxyl group even in the presence of an unprotected 2-amino group, utilizing K₂CO₃ in acetonitrile or dimethylformamide as the solvent. nih.gov This suggests that under appropriate conditions, the phenolic oxygen's higher acidity compared to the amino group's basicity, combined with the right choice of base and solvent, can direct the alkylation specifically to the oxygen atom.

When a substrate possesses multiple hydroxyl groups, such as polyols or complex carbohydrates, regioselective etherification often relies on:

Differential Reactivity: Exploiting inherent differences in the reactivity of hydroxyl groups based on their electronic or steric environment (e.g., primary alcohols being more reactive than secondary, or less hindered hydroxyls reacting preferentially).

Protecting Groups: Temporarily masking unwanted reactive hydroxyl groups with labile protecting groups (e.g., silyl (B83357) ethers like tert-butyldimethylsilyl, TBS) that can be selectively removed after the desired etherification has occurred. acs.orgacs.orgharvard.edu

Catalyst Control: The use of specific catalysts or additives can influence regioselectivity. For instance, certain organoboron compounds enable regioselective acylation of polyols by reversible covalent interactions, a principle that could be adapted for etherification strategies. organic-chemistry.org

For the synthesis of this compound, starting with a precursor like Methyl 5-amino-2-hydroxybenzoate simplifies regioselectivity, as the phenolic hydroxyl is the primary target for O-alkylation. The judicious choice of base and solvent system, as demonstrated by the use of K₂CO₃ in polar aprotic solvents, is crucial for achieving selective ether formation at the 2-position.

Total Synthesis Approaches for this compound

Total synthesis strategies aim to construct a target molecule from readily available starting materials, often involving multiple reaction steps. For this compound, both sequential functionalization and convergent synthesis pathways can be envisioned.

Sequential Functionalization Routes

Sequential functionalization involves a step-by-step assembly of the molecule, introducing functional groups in a predetermined order. A common strategy for compounds similar to the target involves starting with a simpler aromatic precursor and progressively adding or modifying functionalities.

A plausible sequential route to this compound could begin from Methyl 2-hydroxy-5-nitrobenzoate. The phenolic hydroxyl group of this precursor can be O-alkylated with 2-fluorobenzyl bromide or chloride using optimized Williamson ether synthesis conditions (as described in Section 2.4.1). This step would form the ether linkage. Subsequently, the nitro group at the 5-position would be reduced to the desired amino group. The reduction of aromatic nitro groups to amino groups is a well-established transformation, commonly achieved through catalytic hydrogenation (e.g., using Pd/C) or chemical reduction methods such as tin(II) chloride (SnCl₂) in ethyl acetate (B1210297) or other suitable solvents. nih.govnih.gov

This approach allows for the sequential introduction of the key structural elements: first, the ester is already present; then, the ether linkage is formed; and finally, the amino group is generated from a more easily handled nitro precursor.

An illustrative sequential functionalization scheme:

Esterification: If starting from salicylic acid derivative. (Not typically needed if starting with methyl 2-hydroxy-5-nitrobenzoate directly).

O-Alkylation: Reaction of Methyl 2-hydroxy-5-nitrobenzoate with 2-fluorobenzyl halide.

Substrate: Methyl 2-hydroxy-5-nitrobenzoate

Reagent: 2-fluorobenzyl bromide

Conditions: K₂CO₃, DMF, 60-80 °C (or microwave heating).

Product: Methyl 2-((2-fluorobenzyl)oxy)-5-nitrobenzoate

Nitro Reduction: Conversion of the nitro group to an amino group.

Substrate: Methyl 2-((2-fluorobenzyl)oxy)-5-nitrobenzoate

Reagent: SnCl₂·2H₂O (or H₂, Pd/C)

Conditions: Ethyl acetate, 80 °C (or H₂, Pd/C, solvent)

Product: this compound

Table 2 presents an example of a nitro reduction step, which is a critical part of a sequential synthesis:

| Nitro Compound (Analogous) | Reducing Agent | Solvent | Temperature | Time | Isolated Yield (%) |

| Nitro compound (e.g., 5a) nih.gov | SnCl₂·2H₂O | Ethyl acetate | 80 °C | 3 hours | 65-93 |

Note: Data from analogous reduction of aromatic nitro groups. nih.govnih.gov

Convergent Synthesis Pathways

For this compound, a convergent strategy would involve preparing the 2-fluorobenzyloxy fragment and a suitably functionalized aminobenzoate fragment independently, followed by their coupling.

A conceptual convergent approach could involve:

Preparation of the Ether Fragment: Synthesis of a 2-fluorobenzyloxy precursor with a suitable leaving group or reactive handle. This might involve synthesizing 2-fluorobenzyl alcohol and converting it into 2-fluorobenzyl bromide or a similar activated species.

Preparation of the Benzoate Fragment: Synthesis of Methyl 5-amino-2-hydroxybenzoate. This could involve esterification and reduction steps on a simpler starting material (e.g., a nitro-substituted salicylic acid).

Final Coupling: The O-alkylation reaction (Williamson ether synthesis) would then serve as the convergent step, joining the two pre-formed fragments.

The key advantages of a convergent approach include:

Streamlined Purification: Intermediates are generally simpler and easier to purify before the final, often more complex, coupling step. nih.gov

Flexibility: Different fragments can be synthesized and combined, offering flexibility for analogue synthesis.

Advanced Purification and Isolation Techniques in Multi-Step Synthesis

Chromatography: This is perhaps the most ubiquitous and powerful purification technique in organic chemistry.

Flash Chromatography: A rapid and efficient form of column chromatography, often automated, capable of separating compounds on various stationary phases (e.g., silica (B1680970) gel, alumina, reversed-phase silica). chiroblock.com Automated flash chromatography systems enable precise control over solvent gradients and fraction collection, enhancing reproducibility and efficiency. chiroblock.com

Preparative High-Performance Liquid Chromatography (HPLC): Used for higher resolution separation and purification of smaller quantities of compounds, especially when flash chromatography is insufficient or when very high purity is required. chiroblock.com

Catch-and-Release Chromatography: An advanced protocol mentioned for automated synthesis platforms, where an intermediate is temporarily retained on a solid support while impurities are washed away, then cleanly released by a change in eluent. nih.gov

Recrystallization: A classical method for purifying solid compounds. It relies on the principle that the solubility of a solid generally increases with temperature. The impure solid is dissolved in a minimum amount of hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. savemyexams.com This method is highly effective for crystalline products and can significantly improve purity.

Solvent Extraction / Liquid-Liquid Extraction (LLE): Frequently used to separate organic products from reaction mixtures, particularly when the product is in a different phase (e.g., organic layer vs. aqueous layer). This often involves washing the organic layer with aqueous solutions to remove water-soluble impurities, salts, or to neutralize residual acids or bases. savemyexams.com

Drying Agents: After solvent extraction, organic solutions often contain traces of water. Anhydrous inorganic salts such as anhydrous sodium sulfate (B86663) (Na₂SO₄), magnesium sulfate (MgSO₄), or calcium chloride (CaCl₂) are added to absorb this water. The dry organic liquid can then be decanted or filtered. acs.orgsavemyexams.com

Filtration: Employed at various stages, including removing solid impurities from solutions (hot filtration during recrystallization), separating crystallized products from mother liquor, or removing drying agents. savemyexams.com

Continuous Flow Purification: In modern continuous flow synthesis, in-line separation and purification technologies are increasingly being integrated. These systems can remove undesired byproducts and purify key intermediates or products between steps, leading to more efficient and sometimes safer processes, especially for hazardous reactions. researchgate.net

The selection of purification techniques depends on the physical properties of the target compound (e.g., solid or liquid, solubility), the nature and amount of impurities, and the required purity level. A combination of these techniques is often employed in multi-step syntheses to obtain the final product in high purity.

Advanced Spectroscopic and Structural Characterization Techniques for Substituted Benzoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectroscopic Analysis for Connectivity and Hydrogen Environments

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that reveal the primary framework of a molecule.

In the ¹H NMR spectrum of Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate, distinct signals are expected for each unique proton environment. The aromatic protons on the benzoate (B1203000) ring and the fluorobenzyl ring will appear in the downfield region, typically between 6.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the substituents. The amine (NH₂) protons are anticipated to produce a broad singlet, the position of which can be sensitive to solvent and concentration. The methylene (B1212753) protons of the benzyl (B1604629) group (-OCH₂-) would likely appear as a singlet, while the methyl ester protons (-OCH₃) will also present as a sharp singlet, typically in the upfield region around 3.8 ppm.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The carbonyl carbon of the ester group is expected to be the most downfield signal, generally appearing above 165 ppm. Aromatic carbons will resonate in the 110-160 ppm range, with their exact shifts influenced by the attached functional groups (amino, ether linkage, and fluorine). The methylene and methyl carbons will be found in the more upfield region of the spectrum.

A hypothetical data table summarizing expected chemical shifts is presented below. Actual experimental values may vary based on solvent and other experimental conditions.

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| -OCH₃ | ~3.8 (s, 3H) | ~52 |

| -OCH₂- | ~5.1 (s, 2H) | ~70 |

| -NH₂ | ~4.0 (br s, 2H) | - |

| Aromatic CH (benzoate) | 6.5 - 7.5 (m) | 110 - 155 |

| Aromatic CH (fluorobenzyl) | 7.0 - 7.6 (m) | 115 - 165 (with C-F coupling) |

| Aromatic C-NH₂ | - | ~145 |

| Aromatic C-O | - | ~150 |

| Aromatic C-COOCH₃ | - | ~120 |

| Aromatic C-F | - | ~160 (d, ¹JCF ≈ 245 Hz) |

| C=O | - | ~166 |

s = singlet, br s = broad singlet, m = multiplet, d = doublet

Fluorine (¹⁹F) NMR Spectroscopy for the Fluoro-Containing Moiety

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool for confirming the structure of the 2-fluorobenzyl moiety. Fluorine-19 is a 100% abundant, spin-active nucleus, providing high sensitivity. A single signal is expected in the ¹⁹F NMR spectrum, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will exhibit coupling to nearby protons (³JHF and ⁴JHF), which can be observed in both the ¹H and ¹⁹F spectra, confirming the substitution pattern on the fluorobenzyl ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. It would be instrumental in tracing the connectivity of the aromatic protons on both the benzoate and fluorobenzyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This allows for the definitive assignment of protonated carbons by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, it would show a correlation between the methylene protons (-OCH₂-) and the aromatic carbon of the benzoate ring to which the ether is attached, as well as to carbons within the fluorobenzyl ring. It would also confirm the ester functionality by showing a correlation from the methyl protons (-OCH₃) to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bond connectivity. NOESY can provide crucial information about the preferred conformation of the molecule, for example, by showing through-space correlations between the benzyl methylene protons and the aromatic protons on the benzoate ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Analysis of Characteristic Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (methyl, methylene) | Stretching | 2850 - 3000 |

| Ester (C=O) | Stretching | 1700 - 1730 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |

| Aromatic C-N | Stretching | 1250 - 1360 |

| Aromatic C-F | Stretching | 1100 - 1250 |

The Raman spectrum would also show these vibrations, although the relative intensities of the peaks would differ. For instance, the symmetric aromatic ring breathing modes are often strong in the Raman spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Detection and Molecular Interactions

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide significant enhancement of the Raman signal for molecules adsorbed onto or very near to a nanostructured metal surface (typically silver or gold). For a molecule like this compound, SERS could be used for trace-level detection.

Furthermore, the SERS spectrum can provide insights into the molecule's interaction with the metal surface. acs.org The orientation of the molecule on the surface can be inferred from which vibrational modes are enhanced. For example, if the molecule adsorbs via the amino group, the vibrations associated with this group and the benzoate ring might be preferentially enhanced. Shifts in the vibrational frequencies upon adsorption can also indicate the nature of the molecule-surface interaction. acs.org The study of benzoate derivatives by SERS has shown that interactions between the benzoate group and a silver surface can be observed through shifts in the carboxylate stretching modes. acs.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of a compound's elemental composition, distinguishing it from other molecules that may have the same nominal mass.

For this compound, the molecular formula is C₁₅H₁₄FNO₃. HRMS would be utilized to confirm this composition by comparing the experimentally measured mass to the theoretically calculated exact mass. Techniques like electrospray ionization (ESI) coupled with analyzers such as Time-of-Flight (TOF) or Orbitrap are commonly employed for such measurements. The expected protonated molecule [M+H]⁺ would be observed at a very specific m/z value, confirming the molecular formula with high confidence.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Species | Theoretical Exact Mass (Da) |

| C₁₅H₁₄FNO₃ | [M+H]⁺ | 276.1030 |

| C₁₅H₁₄FNO₃ | [M+Na]⁺ | 298.0850 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. acs.org This process provides detailed structural information about the precursor ion.

The fragmentation of this compound would be expected to follow pathways characteristic of aromatic esters and benzyl ethers. scribd.commiamioh.eduwhitman.edu The protonated molecule ([M+H]⁺, m/z 276.1) would likely undergo several key fragmentations:

Cleavage of the benzyl-oxygen bond: This is a common fragmentation pathway for benzyl ethers. whitman.edu This would result in the formation of a stable 2-fluorobenzyl cation (m/z 109.0) and a neutral methyl 5-amino-2-hydroxybenzoate molecule.

Loss of methanol (B129727) (CH₃OH): Ester fragmentation can involve the loss of the alcohol portion from the protonated molecule, leading to an acylium ion. This would result in a fragment ion at m/z 244.1.

Cleavage of the ester group: Loss of the methoxy (B1213986) radical (•OCH₃) or formaldehyde (B43269) (CH₂O) from the parent ion are also possible fragmentation routes for methyl esters. jove.com

By analyzing the masses of the product ions, a detailed picture of the molecule's connectivity can be constructed.

Table 2: Predicted MS/MS Fragmentation Pathway for [C₁₅H₁₄FNO₃+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Predicted) |

| 276.1 | [C₇H₆F]⁺ | C₈H₈NO₃ | 109.0 |

| 276.1 | [C₁₄H₁₀FNO₂]⁺ | CH₄O | 244.1 |

| 276.1 | [C₁₄H₁₁FNO₃]⁺ | CH₃• | 261.1 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported in the crystallographic databases, insights into its likely solid-state structure can be inferred from analogues such as Methyl 2-amino-5-bromobenzoate and Methyl 2-amino-5-chlorobenzoate.

Table 3: Crystallographic Data for Analogous Substituted Benzoate Derivatives

| Compound | Crystal System | Space Group | Key Structural Features |

| Methyl 2-amino-5-bromobenzoate | Monoclinic | P2₁/c | Molecules form zigzag chains via N—H···O intermolecular hydrogen bonds. |

| Methyl 2-amino-5-chlorobenzoate | Monoclinic | P2₁/n | Features both intra- and intermolecular N—H···O hydrogen bonds, forming chains. |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

DFT is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems.

Geometry Optimization and Conformational Analysis for Stable Structures

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This process, called geometry optimization, would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-O-C ether linkage and the C-C bond of the benzyl (B1604629) group, to identify the global minimum energy conformer and other low-energy, stable structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) for Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. An FMO analysis for this compound would provide the energies of these orbitals and visualize their spatial distribution, indicating the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Preferences and Intermolecular Interactions

The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding. For this compound, an MEP analysis would reveal regions of negative potential (typically around electronegative atoms like oxygen, nitrogen, and fluorine), which are susceptible to electrophilic attack, and regions of positive potential (usually around hydrogen atoms), which are attractive to nucleophiles.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It can quantify intramolecular interactions, such as hyperconjugation and charge transfer between different parts of the molecule. For the target compound, NBO analysis could elucidate the delocalization of electron density from the amino group and the oxygen of the ether linkage into the aromatic ring, as well as other stabilizing intramolecular interactions. This would provide a quantitative measure of electron delocalization and its contribution to the molecule's stability.

Time-Dependent DFT (TD-DFT) for Excitation and De-excitation Dynamics and Optical Properties

TD-DFT is a computational method used to study the electronic excited states of molecules. This analysis can predict the absorption and emission spectra of a compound, providing insights into its optical properties. A TD-DFT study of this compound would calculate the energies of its electronic transitions, which correspond to the wavelengths of light it absorbs. This information is crucial for understanding its behavior upon exposure to light and for potential applications in areas such as photochemistry and materials science.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

Future computational studies on this compound are necessary to provide the specific data required for a detailed analysis as outlined above. Such research would be a valuable contribution to the field of computational chemistry and would enhance our understanding of this specific chemical compound.

Quantum Mechanical Studies of Reaction Mechanisms (Theoretical Pathways)

For instance, the synthesis of similar benzoate (B1203000) esters often involves nucleophilic substitution reactions. Theoretical studies on analogous systems have shown that the reaction between a substituted phenol (B47542) and a benzyl halide can proceed through an SN2 mechanism. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model this reaction. By calculating the energies of the reactants, transition state, and products, the activation energy and the reaction's thermodynamic feasibility can be determined.

A hypothetical reaction pathway for the etherification step in the synthesis of this compound could be modeled. This would involve the reaction of methyl 5-amino-2-hydroxybenzoate with 2-fluorobenzyl bromide. The QM calculations would likely show the deprotonation of the hydroxyl group to form a more potent nucleophile, which then attacks the benzylic carbon of 2-fluorobenzyl bromide, displacing the bromide ion. The calculated energy profile would highlight the stability of the intermediates and the height of the energy barrier for the reaction to occur.

In Silico Screening and Ligand-Target Interaction Prediction (Molecular Docking)

In silico methods, particularly molecular docking, are powerful tools in drug discovery and molecular biology to predict how a small molecule (ligand) binds to a large molecule, such as a protein (receptor).

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target to form a stable complex. For this compound, this process would begin with obtaining the 3D structure of the compound and a target protein of interest. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site of the protein.

The results of a docking study are typically a set of binding poses, ranked by a scoring function that estimates the binding affinity. A detailed analysis of the top-ranked poses can reveal the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. For example, the amino group of this compound could act as a hydrogen bond donor, while the ester and ether oxygens could act as hydrogen bond acceptors. The aromatic rings can participate in pi-stacking interactions with aromatic residues in the protein's binding site.

Table 1: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Amino group (-NH2) | Hydrogen bond donor | Aspartic acid, Glutamic acid, Serine |

| Ester group (-COOCH3) | Hydrogen bond acceptor | Arginine, Lysine, Histidine |

| Ether oxygen (-O-) | Hydrogen bond acceptor | Tyrosine, Serine, Threonine |

| Benzene (B151609) rings | Pi-stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

Beyond predicting the binding pose, computational methods can also provide quantitative estimates of binding affinity. One key metric is the binding free energy (ΔG_bind) , which indicates the strength of the interaction. A more negative value suggests a stronger and more stable complex. Methods to calculate binding free energy range from empirical scoring functions used in docking to more rigorous but computationally expensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP).

Ligand efficiency (LE) is another important metric in drug design that relates the binding affinity of a ligand to its size (typically measured by the number of heavy atoms). nih.gov It is calculated using the formula:

LE = - (ΔG_bind) / (Number of Heavy Atoms)

A higher LE value is generally desirable, as it indicates that the molecule achieves a good binding affinity with a relatively small size.

Table 2: Hypothetical Computational Metrics for this compound

| Metric | Hypothetical Value | Interpretation |

|---|---|---|

| Docking Score | -8.5 kcal/mol | Indicates a potentially strong binding interaction. |

| Binding Free Energy (ΔG_bind) | -10.2 kcal/mol | Suggests a stable ligand-protein complex. |

It is important to note that these values are hypothetical and would need to be determined through specific computational studies against a defined biological target.

Derivatization and Chemical Modification Strategies

Functionalization of the Amino Group for Library Synthesis (e.g., acylation, carbamylation, alkylation)

The primary amino group at the C-5 position of the benzene (B151609) ring is a versatile functional group for derivatization. Its nucleophilicity allows for a wide range of chemical transformations to generate diverse libraries of compounds.

Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or anhydrides under basic conditions. For instance, N-acylation of similar aminobenzoate structures has been achieved using substituted benzoyl chlorides. google.com This reaction converts the amine into an amide, altering the electronic properties and hydrogen bonding capabilities of the molecule.

Carbamylation: Reaction with isocyanates leads to the formation of urea (B33335) derivatives, while reaction with carbamoyl (B1232498) chlorides yields carbamates. These modifications introduce new hydrogen bond donors and acceptors, significantly impacting the molecule's polarity and interaction profile.

Alkylation: The amino group can undergo mono- or di-alkylation through various methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common strategy. nih.gov Direct alkylation with alkyl halides can also be employed, although selectivity can sometimes be challenging.

Sulfonylation: The synthesis of sulfonamides can be achieved by reacting the amino group with sulfonyl chlorides, a transformation noted in the derivatization of analogous bromo-aminobenzoates.

These functionalization strategies are summarized in the table below.

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl Chloride, Benzoyl Chloride | Amide |

| Carbamylation | Phenyl Isocyanate | Urea |

| Alkylation | Benzaldehyde/NaBH₄ (Reductive Amination) | Secondary Amine |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

Transformation of the Methyl Ester to Carboxylic Acid and Amide Derivatives

The methyl ester functionality is another prime site for chemical modification, allowing for the introduction of groups that can profoundly influence the compound's physicochemical properties, such as solubility and acidity.

Hydrolysis to Carboxylic Acid: The methyl ester can be converted to the corresponding carboxylic acid via saponification. This reaction typically involves treatment with a base, such as sodium hydroxide (B78521) or lithium hydroxide, in a protic solvent mixture like methanol (B129727)/water, followed by acidic workup. google.com The resulting carboxylic acid introduces a key acidic center and a potential coordination site for biological targets.

Synthesis of Amide Derivatives: The methyl ester can be converted directly to an amide through aminolysis by heating with an excess of a primary or secondary amine. google.com Alternatively, the carboxylic acid intermediate can be coupled with a wide variety of amines using standard peptide coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are commonly used to facilitate the formation of the amide bond under mild conditions. nih.govresearchgate.net This approach allows for the systematic introduction of diverse side chains to explore their impact on biological activity.

| Transformation | Typical Reagents | Product |

| Ester to Carboxylic Acid | LiOH or NaOH, then H₃O⁺ | Carboxylic Acid |

| Ester to Amide (Direct) | R₁R₂NH, Heat | Amide |

| Carboxylic Acid to Amide | R₁R₂NH, EDC, HOBt | Amide |

Modifications of the Fluorobenzyl Moiety for SAR Exploration

The 2-fluorobenzyl group is a critical component of the molecule, and its modification is a key strategy for exploring the structure-activity relationships (SAR) of this chemical series. Alterations to this moiety can modulate steric bulk, electronic properties, and metabolic stability.

The fluorine atom at the ortho position of the benzyl (B1604629) ring significantly influences the molecule's conformation and electronic nature.

Halogen Scanning: Systematically replacing the fluorine atom with other halogens (e.g., chlorine, bromine) or with hydrogen allows for a fine-tuning of electronic and steric parameters. u-tokyo.ac.jp This "halogen scanning" approach can reveal sensitivities to both the inductive effects and the size of the substituent at this position.

Bioisosteric Replacements: Bioisosterism is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. chem-space.com The fluorine atom can be replaced with other classical bioisosteres such as hydroxyl (-OH) or amino (-NH₂) groups. u-tokyo.ac.jp Furthermore, the entire fluorophenyl ring can be substituted with other aromatic systems like pyridyl or thiophene (B33073) rings, or with non-aromatic, conformationally rigid bicyclic structures to explore different spatial arrangements and physicochemical properties. chem-space.comcambridgemedchemconsulting.com

| Original Group | Bioisosteric Replacement Examples | Potential Impact |

| Fluorine (-F) | -H, -Cl, -OH, -NH₂, -CH₃ | Modify electronics, size, H-bonding |

| Phenyl Ring | Pyridyl, Thienyl, Bicyclo[2.1.1]hexane | Alter aromaticity, solubility, polarity, patentability |

| Substituent | Position on Benzyl Ring | Electronic Effect |

| Methyl (-CH₃) | para- (C5') | Electron-donating |

| Cyano (-CN) | meta- (C4') | Electron-withdrawing |

| Methoxy (B1213986) (-OCH₃) | para- (C5') | Electron-donating |

| Trifluoromethyl (-CF₃) | meta- (C4') | Strongly electron-withdrawing |

Design and Synthesis of Chemically Labeled Derivatives for Mechanistic Studies (e.g., fluorinated probes)

To investigate the mechanism of action or metabolic fate of Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate derivatives, chemically labeled versions can be designed and synthesized.

Fluorinated Probes: The existing fluorine atom can serve as a non-invasive ¹⁹F NMR probe to study binding interactions with biological targets. Additional fluorine atoms or a trifluoromethyl (-CF₃) group could be strategically introduced onto the fluorobenzyl moiety. nih.gov The unique chemical shift of fluorine makes it a sensitive reporter of its local environment. The strategic replacement of a hydrogen atom with fluorine can also create more potent analogues or probes to study enzyme mechanisms, as exemplified by compounds like 5-fluorouracil. u-tokyo.ac.jpnih.gov

Isotopic Labeling: The replacement of hydrogen with deuterium (B1214612) (D) at specific positions, particularly those susceptible to metabolic oxidation, can be used to study metabolic pathways. cambridgemedchemconsulting.com This substitution can lead to a kinetic isotope effect, slowing down metabolism at that site and helping to identify metabolic soft spots. Other isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), can also be incorporated to facilitate mechanistic studies using NMR spectroscopy or mass spectrometry.

Advanced Applications in Chemical Biology Research

Use as Molecular Probes for Target Identification and Validation in Biochemical Systems

There is no available research on the use of Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate as a molecular probe.

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

No studies have been published that describe the inclusion or screening of this compound in fragment-based drug discovery libraries or campaigns.

Potential as Photo-Sensitizers or Optical Probes based on Electronic Properties

There is no information available regarding the electronic properties of this compound or its potential application as a photo-sensitizer or optical probe.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes for Scalable Production

The advancement of Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate from a laboratory-scale curiosity to a potentially valuable chemical entity hinges on the development of efficient and environmentally responsible synthetic routes. Future research should prioritize the principles of green chemistry to ensure that its production is not only economically viable but also sustainable. ispe.orgpfizer.com

Key areas of focus would include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Greener Solvents: Shifting away from traditional volatile organic compounds towards more benign alternatives such as water, supercritical CO2, or biodegradable solvents like glycerol (B35011) and ethyl lactate. researchgate.net

Catalysis: Employing catalytic reagents, including biocatalysts or metal catalysts, in place of stoichiometric reagents to reduce waste and energy consumption. ispe.org For instance, developing a one-pot synthesis could streamline the process, improve yield, and reduce the environmental footprint. acs.org

Renewable Feedstocks: Investigating the use of starting materials derived from renewable biological sources to decrease reliance on petrochemicals.

Energy Efficiency: Exploring alternative energy sources like microwave or ultrasound irradiation to accelerate reaction times and reduce energy consumption compared to conventional heating methods. acs.org

A comparative analysis of a hypothetical traditional route versus a potential green route is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

| Parameter | Traditional Route (Hypothetical) | Green Route (Proposed) |

|---|---|---|

| Solvent | Dichloromethane, Toluene | Water, Ethyl Lactate |

| Catalyst | Stoichiometric base (e.g., NaH) | Phase-transfer catalyst or Biocatalyst (e.g., Lipase) |

| Energy Source | Conventional heating (reflux) | Microwave irradiation |

| Number of Steps | Multiple, with intermediate isolations | One-pot synthesis |

| Waste Generated | High (organic solvents, by-products) | Low (recyclable solvent, minimal by-products) |

Deeper Elucidation of Molecular Mechanisms via Advanced Biophysical Techniques

To understand the potential biological activity of this compound, it is crucial to identify its molecular targets and elucidate the mechanism of interaction. A suite of advanced biophysical techniques can be employed to characterize these interactions in detail. worldscientific.comresearchgate.net

An integrated biophysical screening cascade could be implemented:

Primary Screening: High-throughput techniques like Differential Scanning Fluorimetry (DSF) or fluorescence-based assays can rapidly screen for binding to a panel of target proteins. nih.gov

Hit Validation and Affinity Determination: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding and accurately measure binding affinity (KD) and thermodynamics. nih.govacs.orgwikipedia.org

Structural Characterization: X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information of the compound bound to its target, revealing the specific molecular interactions that govern binding. nih.gov

Table 2 illustrates the type of data that could be generated from these biophysical studies for a hypothetical interaction with a target protein.

Table 2: Example Biophysical Data for a Hypothetical Interaction

| Technique | Parameter Measured | Example Value |

|---|---|---|

| Differential Scanning Fluorimetry (DSF) | Thermal Shift (ΔTm) | +5.2 °C |

| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (KD) | 1.5 µM |

| Surface Plasmon Resonance (SPR) | Association Rate (ka) | 2.1 x 10^4 M⁻¹s⁻¹ |

| Surface Plasmon Resonance (SPR) | Dissociation Rate (kd) | 3.15 x 10⁻² s⁻¹ |

| X-ray Crystallography | Binding Site Residues | Tyr123, Phe256, Arg301 |

Predictive Modeling for Structure-Activity Relationships and De Novo Design using AI/ML

As analogues of this compound are synthesized and tested, the resulting data can be used to build predictive models for structure-activity relationships (SAR) using artificial intelligence (AI) and machine learning (ML). cas.org These computational models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. researchgate.net

Future research in this area would involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov ML algorithms can identify complex, non-linear relationships that are not apparent from manual inspection. nih.gov

Generative Models for De Novo Design: Utilizing advanced AI techniques, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), to design entirely new molecules with desired properties from scratch. frontiersin.orgoup.comnih.gov These models can explore a vast chemical space to propose novel and patentable structures. frontiersin.org

The integration of AI/ML into the research pipeline can create a rapid design-synthesize-test-learn cycle, making the exploration of the chemical space around this compound more efficient and data-driven. digitellinc.com

Design of Next-Generation Chemical Probes for Complex Biological Systems

A well-characterized molecule with high potency and selectivity for a specific biological target can serve as a valuable chemical probe. nih.govfebs.org Such probes are essential tools for dissecting complex biological pathways in their native cellular environment. nih.gov If this compound or one of its derivatives is found to have a specific molecular target, it could be further developed into a chemical probe.

This development process would involve:

Functionalization: Attaching reporter tags, such as fluorophores for imaging, biotin (B1667282) for affinity purification, or photoreactive groups for covalent labeling, to the core structure without compromising its biological activity.

Application in Biological Systems: Using these newly designed probes to visualize the localization of the target protein in cells, identify its interaction partners, or study its activity in real-time. rsc.orgrsc.org

The development of chemical probes based on the this compound scaffold could provide powerful new tools for the broader biology community to investigate fundamental biological questions.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate?

Answer:

The synthesis typically involves multi-step functionalization of a benzoate core. A general approach includes:

Esterification : Methylation of 5-amino-2-hydroxybenzoic acid derivatives using methanol under acidic or basic conditions to form the methyl ester .

O-Benzylation : Reaction of the hydroxyl group with 2-fluorobenzyl bromide or chloride via nucleophilic substitution (SN2), often catalyzed by bases like K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF, THF) .

Protection/Deprotection : The amino group may require protection (e.g., with Boc or acetyl groups) during O-benzylation to prevent side reactions, followed by deprotection under mild acidic or basic conditions .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography using gradients of ethyl acetate/hexane.

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR/XRD) during structural confirmation?

Answer:

Discrepancies in spectral data often arise from:

- Tautomerism or Conformational Flexibility : The 2-fluorobenzyloxy group may exhibit rotational barriers, leading to split signals in H NMR. Use variable-temperature NMR to observe dynamic effects .

- Crystallographic Ambiguities : If XRD data conflicts with expected geometry (e.g., bond angles), compare with structurally analogous compounds. For example, derivatives like methyl 4-fluoro-2-(pyrrolo[2,3-b]pyridinyl)benzoate show similar torsional strain in the benzyloxy moiety .

- Impurity Artifacts : Residual solvents or byproducts (e.g., dehalogenated intermediates) may skew data. Validate purity via HRMS and elemental analysis .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm the ester group (δ ~3.8–4.0 ppm for OCH₃), aromatic protons, and fluorine coupling patterns. F NMR can identify deshielding effects from the benzyloxy group .

- Mass Spectrometry : HRMS (ESI/TOF) verifies molecular ion peaks and fragmentation patterns.

- XRD : Resolves stereochemical ambiguities in the benzyloxy substituent .

- HPLC : Ensures >95% purity, especially for biological assays .

Advanced: How can researchers optimize regioselectivity in the O-benzylation step?

Answer:

Regioselectivity challenges arise due to competing reactivity of hydroxyl vs. amino groups. Strategies include:

- Protective Group Chemistry : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) before benzylation. Deprotect post-reaction using TFA .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the hydroxyl oxygen.

- Catalytic Control : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve benzyl halide activation .

Validation : Compare H NMR shifts of intermediates to confirm successful benzylation at the intended position.

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .

- Light Sensitivity : Protect from UV exposure, as the fluorobenzyl moiety may undergo photodegradation.

- Humidity Control : Use desiccants (e.g., silica gel) to avoid moisture-induced decomposition .

Advanced: How can researchers investigate the biological activity mechanism of derivatives of this compound?

Answer:

- Target Identification : Use computational docking studies (e.g., AutoDock Vina) to predict binding affinity for enzymes like kinases or GPCRs, leveraging structural analogs such as quinoxaline derivatives .

- In Vitro Assays : Test inhibitory effects on bacterial/fungal growth (MIC assays) or cancer cell lines (MTT assays). Correlate activity with substituent electronic properties (e.g., fluorine’s electronegativity) .

- Metabolic Stability : Assess hepatic microsomal stability to evaluate pharmacokinetic profiles .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., benzyl halides) .

- Spill Management : Neutralize acidic/basic residues with appropriate buffers and dispose via hazardous waste protocols .

Advanced: How can degradation products be identified and quantified under accelerated stability testing?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradants via LC-MS/MS .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf life under standard storage conditions.

- Structural Elucidation : Compare MS/MS fragmentation patterns with synthetic standards (e.g., hydrolyzed benzoic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.